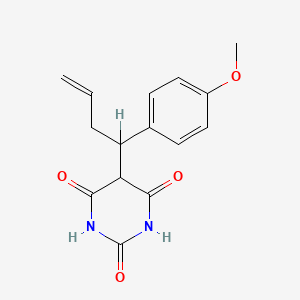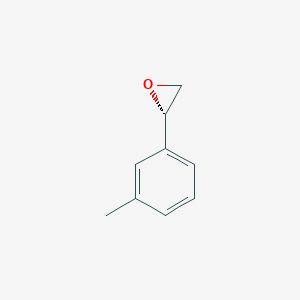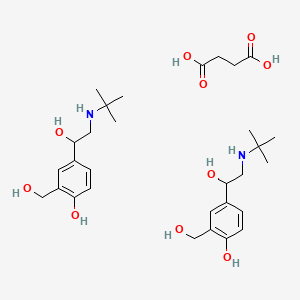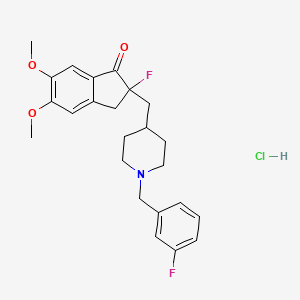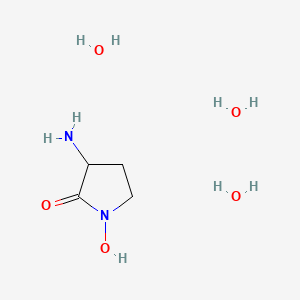
HA-966 trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HA-966 trihydrate, also known as (±)-3-amino-1-hydroxy-pyrrolidin-2-one, is a compound used in scientific research. It functions as a glycine receptor and N-methyl-D-aspartate (NMDA) receptor antagonist with low efficacy partial agonist properties. This compound has shown neuroprotective, anticonvulsant, anxiolytic, antinociceptive, and sedative/hypnotic effects in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HA-966 trihydrate involves the reaction of 3-amino-2-pyrrolidinone with hydroxylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The compound can be crystallized from aqueous solutions to obtain the trihydrate form .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions
HA-966 trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different hydroxylated or aminated derivatives, while substitution reactions can produce a range of substituted pyrrolidinone compounds.
Scientific Research Applications
HA-966 trihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Employed in studies involving glycine and NMDA receptors to understand their roles in cellular processes.
Medicine: Investigated for its potential neuroprotective and anticonvulsant properties, making it a candidate for treating neurological disorders.
Mechanism of Action
HA-966 trihydrate exerts its effects by acting as an antagonist at the glycine site of the NMDA receptor. This interaction inhibits the receptor’s activity, leading to reduced excitatory neurotransmission. The compound also has partial agonist activity at the glycine receptor, contributing to its neuroprotective and anticonvulsant effects. The molecular targets and pathways involved include the modulation of ion channels and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Rapastinel: Another NMDA receptor antagonist with neuroprotective properties.
NRX-1074: A derivative of Rapastinel with similar pharmacological effects.
γ-Hydroxybutyric acid (GHB): A compound with sedative effects, though it acts on different receptors.
Uniqueness
HA-966 trihydrate is unique due to its dual activity as both an NMDA receptor antagonist and a glycine receptor partial agonist. This dual action contributes to its diverse pharmacological effects, distinguishing it from other similar compounds .
Properties
CAS No. |
75195-65-2 |
|---|---|
Molecular Formula |
C4H14N2O5 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
3-amino-1-hydroxypyrrolidin-2-one;trihydrate |
InChI |
InChI=1S/C4H8N2O2.3H2O/c5-3-1-2-6(8)4(3)7;;;/h3,8H,1-2,5H2;3*1H2 |
InChI Key |
FACLDTMMBAIVFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1N)O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-bis(4-methoxyphenyl)-2-[3-(prop-2-enylamino)propyl]-1,2,4-triazin-3-one;oxalic acid](/img/structure/B12772083.png)
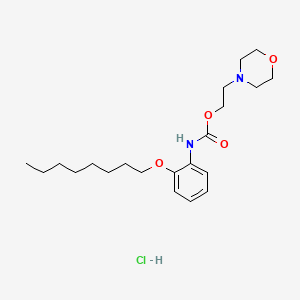

![[(E)-5-[3-[5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B12772099.png)
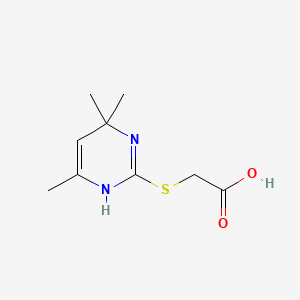
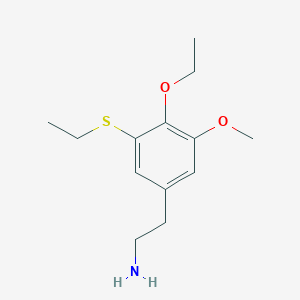
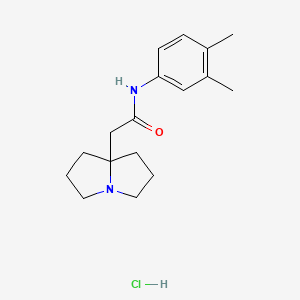
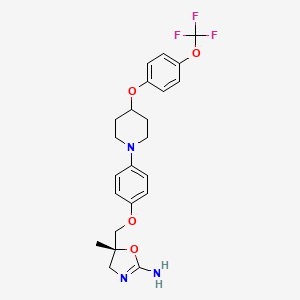
![(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene](/img/structure/B12772118.png)
